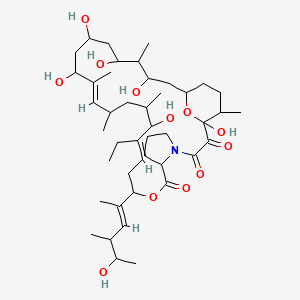
1H-1,2,3-Triazol-4-carbaldehyd, 1-(4-Methylphenyl)-
Übersicht
Beschreibung
1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is a heterocyclic compound that features a triazole ring substituted with a formyl group at the 4-position and a 4-methylphenyl group at the 1-position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Related 1h-1,2,3-triazole derivatives have been reported to target the virus nucleoprotein in influenza a . Additionally, other indole derivatives have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that 1h-1,2,3-triazole effectively promotes proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Related 1h-1,2,3-triazole analogs have been found to inhibit the enzyme carbonic anhydrase-ii , which plays a crucial role in maintaining acid-base balance in the body. This suggests that 1-(4-methylphenyl)triazole-4-carbaldehyde may affect similar biochemical pathways.
Result of Action
Related compounds have shown growth inhibition on non-small cell lung cancer cell line hop-92 and different cell lines of leukemia . This suggests that 1-(4-methylphenyl)triazole-4-carbaldehyde may have similar effects.
Action Environment
It is known that the compound is a stable organic compound , suggesting that it may be resistant to various environmental conditions.
Biochemische Analyse
Biochemical Properties
1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as cytochrome P450, influencing its catalytic activity. Additionally, it can form hydrogen bonds with various proteins, affecting their structural conformation and function. The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the target biomolecules .
Cellular Effects
The effects of 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. It can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding often involves hydrogen bonding and hydrophobic interactions, leading to changes in the enzyme’s conformation and function. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving stress response. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and aldehyde dehydrogenase, influencing their catalytic activities. These interactions can lead to changes in the levels of various metabolites, affecting the overall metabolic balance within the cell. Additionally, this compound can modulate the activity of cofactors, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is critical for its activity and function. This compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Its localization is directed by specific targeting signals and post-translational modifications, which ensure that it reaches the appropriate cellular compartments to exert its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The reaction involves the use of 4-methylphenyl azide and propargyl aldehyde under copper catalysis to form the triazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The scalability of the CuAAC reaction makes it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 1H-1,2,3-Triazole-4-carboxylic acid, 1-(4-methylphenyl)-.
Reduction: 1H-1,2,3-Triazole-4-methanol, 1-(4-methylphenyl)-.
Substitution: Various substituted triazoles depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-nitrophenyl)-
- 1H-1,2,3-Triazole-4-carboxaldehyde, 1,5-dimethyl-
- 1H-1,2,4-Triazole-3-carboxaldehyde
Uniqueness: 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it distinct from other triazole derivatives .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-2-4-10(5-3-8)13-6-9(7-14)11-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADMLFUJSLSFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447204 | |
| Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113934-25-1 | |
| Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


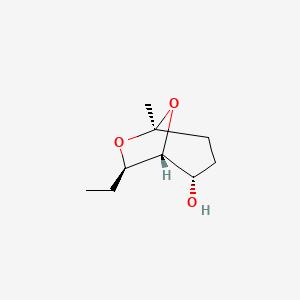
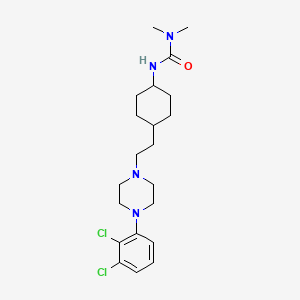

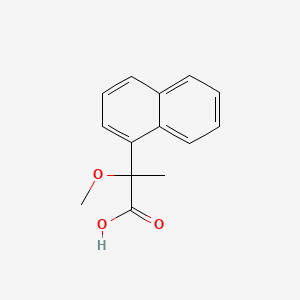
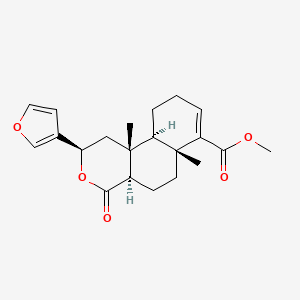
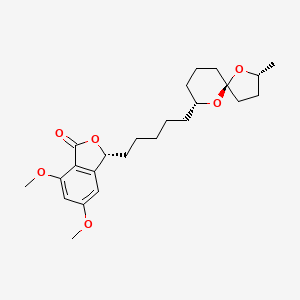
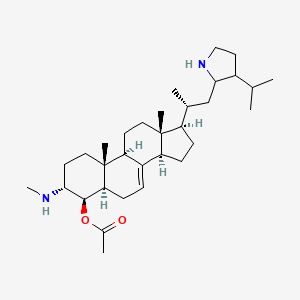
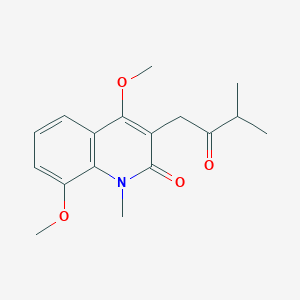

![3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B1246901.png)
